molecular formula C3H3NaO3 B127478 Sodium pyruvate CAS No. 113-24-6

Sodium pyruvate

Cat. No. B127478
CAS RN: 113-24-6
M. Wt: 110.04 g/mol
InChI Key: DAEPDZWVDSPTHF-UHFFFAOYSA-M
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Patent
US04154962

Procedure details

The process according to claim 1, wherein 3-isobutyl-cyclohexanone and sodium pyruvate are heated in a HCl and acetic acid solution to give a mixture of condensation products and said condensation products are heated for 4 to 5 hours with pyridine hydrochloride to give p-isobutylhydratropic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]1[CH2:10][CH2:9][CH2:8][C:7](=O)[CH2:6]1)[CH:2]([CH3:4])[CH3:3].[C:12]([O-:17])(=[O:16])[C:13]([CH3:15])=O.[Na+].Cl.Cl.N1C=CC=CC=1>C(O)(=O)C>[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:13]([CH3:15])[C:12]([OH:17])=[O:16])=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1CC(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
a mixture of condensation products
CUSTOM
Type
CUSTOM
Details
condensation products

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C(C(=O)O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04154962

Procedure details

The process according to claim 1, wherein 3-isobutyl-cyclohexanone and sodium pyruvate are heated in a HCl and acetic acid solution to give a mixture of condensation products and said condensation products are heated for 4 to 5 hours with pyridine hydrochloride to give p-isobutylhydratropic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]1[CH2:10][CH2:9][CH2:8][C:7](=O)[CH2:6]1)[CH:2]([CH3:4])[CH3:3].[C:12]([O-:17])(=[O:16])[C:13]([CH3:15])=O.[Na+].Cl.Cl.N1C=CC=CC=1>C(O)(=O)C>[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:13]([CH3:15])[C:12]([OH:17])=[O:16])=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1CC(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
a mixture of condensation products
CUSTOM
Type
CUSTOM
Details
condensation products

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C(C(=O)O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.